molecular formula C9H11BrO3 B3247398 5-Bromo-2,4-dimethoxybenzyl alcohol CAS No. 181819-62-5

5-Bromo-2,4-dimethoxybenzyl alcohol

Cat. No. B3247398
CAS RN: 181819-62-5
M. Wt: 247.09 g/mol
InChI Key: WAHVZRBOTWOZIA-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethoxybenzyl alcohol is an electrophilic brominating agent . It is used in the synthesis of aryllithiums, organoiron compounds, and chromenes . It is also used in the synthesis of nucleophiles, synthons, and amaryllidaceae alkaloids .


Synthesis Analysis

5-Bromo-2,4-dimethoxybenzyl alcohol has been used in the synthesis of various compounds. For example, 2,4-Dimethoxybenzyl alcohol reacts with trifluoroacetic acid to yield calix resorcinarene octamethyl ether, which on demethylation and acetylation yields the derived octa-acetate .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2,4-dimethoxybenzyl alcohol is C9H11BrO3 . The InChI code is 1S/C9H11BrO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4,11H,5H2,1-2H3 .


Chemical Reactions Analysis

2,4-Dimethoxybenzyl alcohol reacts with trifluoroacetic acid to yield calix resorcinarene octamethyl ether, which on demethylation and acetylation yields the derived octa-acetate .


Physical And Chemical Properties Analysis

5-Bromo-2,4-dimethoxybenzyl alcohol is a white to pink-purple crystalline powder . It is insoluble in water and hexane, but soluble in acetone, chloroform, dichloromethane, ethyl acetate, methanol, and toluene .

Scientific Research Applications

Synthesis of Alkaloids and Medicinal Compounds

5-Bromo-2,4-dimethoxybenzyl alcohol is used in the synthesis of various alkaloids and medicinal compounds. For example, a study by Rosa et al. (1997) demonstrated its use in the synthesis of amaryllidaceae alkaloids like vasconine, assoanine, and pratosine through radical cyclisation methods (Rosa et al., 1997). Similarly, Lee et al. (2001) described its application in synthesizing mycophenolic acid and its analogs, highlighting its significance in medicinal chemistry (Lee et al., 2001).

Photolysis and Photochemistry Studies

Studies on the photolysis of benzyl halides and acetates, including 3,5-dimethoxybenzyl derivatives, have been conducted to understand their reaction mechanisms. Appleton et al. (1977, 1980) explored the photolysis of various benzyl compounds, including dimethoxybenzyl derivatives, in different alcohol solvents, providing insights into their solvolysis products and non-ionic reaction mechanisms (Appleton et al., 1977, 1980).

Structural Analysis in Dendrimer Synthesis

The structural properties of 5-Bromo-2,4-dimethoxybenzyl alcohol derivatives have been analyzed in the context of dendrimer synthesis. For instance, Pan et al. (2004, 2005) conducted studies on the structure determination of dimethoxybenzyl derivatives from X-ray diffraction data, which is pivotal for understanding and developing dendritic materials (Pan et al., 2004, 2005).

Application in Biomimetic Oxidation

Kumar et al. (2007) described the use of 3,4-Dimethoxybenzyl alcohol, a related compound, in biomimetic oxidation catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids, indicating its potential in simulating natural processes (Kumar et al., 2007).

Mechanism of Action

While the specific mechanism of action for 5-Bromo-2,4-dimethoxybenzyl alcohol is not mentioned in the search results, bromophenol derivatives have shown significant antioxidant and anticancer potential .

Safety and Hazards

5-Bromo-2,4-dimethoxybenzyl alcohol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

(5-bromo-2,4-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHVZRBOTWOZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CO)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dimethoxybenzyl alcohol

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromo-2,4-dimethoxy-benzoate (5.137 g, 22.05 mmol) in tetrahydrofuran (60 mL) cooled to 0° C. was added lithium aluminum hydride (863 mg, 22.05 mmol) in several portions. At the end of addition, the reaction mixture was stirred at 0° C. for 15 min before the icebath was removed. The reaction was continued at room temperature for 48 h. It was cooled to 0° C. and water (˜5 mL) was carefully added to quench the excess lithium aluminum hydride. Sodium hydroxide (5% solution, 20 mL) was then added and the layers were separated after 2 h of stirring. The product was extracted with diethyl ether (2×100 mL). The organic layers were washed with sodium bicarbonate solution (1×10 mL), brine (1×10 mL) and dried over anhydrous sodium sulfate. The solid was filtered off and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 40% ethyl acetate in hexanes yielded (5-bromo-2,4-dimethoxy-phenyl)-methanol as off-white solids (3.743 g, 81%).
Quantity
5.137 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
863 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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